Ethyl(2-methylbutyl)amine hydrochloride

Thermal Stability Corrosion Inhibition Material Science

Reproducible amide bond formation and organocatalytic reactions demand a bench-stable, stoichiometrically precise amine source. Ethyl(2-methylbutyl)amine hydrochloride (CAS 1375472-07-3, ≥95% purity) eliminates amine oxidation and hygroscopicity concerns associated with the free base. The branched 2-methylbutyl architecture provides steric bulk for enantiofacial selectivity in asymmetric catalysis, while the hydrochloride salt ensures accurate stoichiometry in high-throughput amide/urea synthesis. Supplied as a powder with ambient shipping; ideal for medicinal chemistry, catalyst development, and thermally stable ionic liquid research.

Molecular Formula C7H18ClN
Molecular Weight 151.68
CAS No. 1375472-07-3
Cat. No. B2500942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2-methylbutyl)amine hydrochloride
CAS1375472-07-3
Molecular FormulaC7H18ClN
Molecular Weight151.68
Structural Identifiers
SMILESCCC(C)CNCC.Cl
InChIInChI=1S/C7H17N.ClH/c1-4-7(3)6-8-5-2;/h7-8H,4-6H2,1-3H3;1H
InChIKeyDUEIJRFYIPCVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(2-methylbutyl)amine Hydrochloride: Structural and Physicochemical Baseline


Ethyl(2-methylbutyl)amine hydrochloride (CAS 1375472-07-3, MF: C₇H₁₈ClN, MW: 151.68 g/mol) is a secondary amine hydrochloride salt featuring a branched 2-methylbutyl group and an ethyl group on the nitrogen atom [1]. This compound is supplied as a powder with a typical purity specification of 95% and is intended for research use only (RUO) [1]. The branched aliphatic architecture imparts steric bulk and influences physicochemical properties such as solubility and partitioning behavior, distinguishing it from linear-chain amine hydrochlorides of similar molecular weight [1].

Steric architecture Branched 2-methylbutyl group provides steric bulk for selectivity tuning
Salt form Hydrochloride ensures defined protonation state and bench stability
Research grade Supplied as research-grade powder, typical purity specification provided

Why Generic Substitution of Ethyl(2-methylbutyl)amine Hydrochloride Is Unreliable


Generic substitution of ethyl(2-methylbutyl)amine hydrochloride (CAS 1375472-07-3) with other C₇H₁₈ClN isomers or linear alkyl amine hydrochlorides is scientifically unsound because the specific branching pattern dictates critical performance parameters, including steric hindrance at the nitrogen nucleophile, hydrophobicity (logP), and solid-state packing [1]. While compounds such as heptan-3-amine hydrochloride or methyl(2-methylpentyl)amine hydrochloride share the same molecular formula, their distinct alkyl chain topologies result in markedly different reactivity profiles, substrate selectivity, and solubility characteristics [1]. The hydrochloride salt form itself is not merely a convenience feature; it provides defined protonation state, enhanced bench-top stability, and controlled hygroscopicity compared to the free base, factors essential for reproducible stoichiometric reactions and long-term storage .

!
Branching pattern mismatch
Linear or differently branched isomers alter steric profile, hydrophobicity, and reactivity
!
Salt form interchange
Free base or other salts may not provide equivalent protonation, hygroscopicity control, or storage stability
!
Isomer substitution
Same molecular formula does not guarantee equivalent catalytic behavior or product consistency

Quantitative Differentiation Evidence for Ethyl(2-methylbutyl)amine Hydrochloride


Thermal Stability: Branched vs. Linear Alkyl Amine Hydrochlorides

Branched alkyl amines exhibit superior thermal stability compared to linear alkyl amines of comparable molecular weight, a property critical for applications requiring elevated temperature processing or prolonged shelf-life [1]. While direct thermogravimetric analysis (TGA) data for ethyl(2-methylbutyl)amine hydrochloride specifically is not publicly disclosed, this class-level behavior is well-documented for secondary branched alkyl amine hydrochlorides [1].

Thermal Stability
Class-level inference
Branched alkyl amine HCl vs. linear C7 amine HCl Reported higher decomposition temperature (class-level)
May support process robustness at elevated temperatures
Direct TGA data for this compound not located
Thermal Stability Corrosion Inhibition Material Science

Solubility Differentiation from Linear C7 Isomers

The branched alkyl chain of ethyl(2-methylbutyl)amine hydrochloride (2-methylbutyl group) is predicted to confer a distinct aqueous solubility profile compared to linear isomers like heptan-3-amine hydrochloride . While exact solubility values (mg/mL) for this specific compound are not reported in the primary literature, the fully miscible nature of the structurally related (S)-(-)-2-methylbutylamine (free base) in water indicates that the branched chain does not severely limit aqueous compatibility. The hydrochloride salt form further enhances solubility over the free base .

Aqueous Solubility
Data to verify
Branching and hydrochloride salt suggest higher aqueous compatibility versus linear isomers
Viability for aqueous-phase reactions or formulations
No quantitative solubility data reported
Solubility Physicochemical Profiling Bioavailability

Steric Effects in Organocatalytic Transformations

Secondary amines with sterically demanding substituents, such as the 2-methylbutyl group in ethyl(2-methylbutyl)amine hydrochloride, are known to influence reaction outcomes in organocatalytic processes, including regioselective halogenations and aldol-type reactions [1]. The branched chain creates a distinct steric environment at the nitrogen atom, which can modulate catalyst activity and substrate selectivity compared to secondary amines with smaller or linear N-alkyl groups [1]. Direct comparative data for this specific compound is absent, but the class-level principle is firmly established.

Steric Effects
Class-level inference
Branched 2-methylbutyl group vs. diethylamine (linear, less hindered) Increased steric bulk alters reaction selectivity (class-level)
Supports steric control in organocatalytic cycles
No direct comparative data for this specific compound
Organocatalysis Steric Effects Regioselectivity

Application Scenarios for Ethyl(2-methylbutyl)amine Hydrochloride


Asymmetric Organocatalysis Scaffold

The branched 2-methylbutyl group of ethyl(2-methylbutyl)amine hydrochloride provides steric bulk that can influence enantiofacial selectivity in catalytic cycles [1]. This compound can serve as a precursor to chiral secondary amine catalysts after deprotonation, where the ethyl and branched alkyl substituents create a defined steric environment around the nucleophilic nitrogen. This is particularly relevant for the development of novel organocatalysts for stereoselective C–C bond formations, as supported by the established role of sterically differentiated secondary ammonium salts in regioselective transformations [1].

Bulky Amide and Urea Derivative Synthesis

Ethyl(2-methylbutyl)amine hydrochloride is a convenient, bench-stable source of the corresponding secondary amine for use in amide and urea bond-forming reactions . The branched alkyl group introduces a three-dimensional shape that can enhance the conformational rigidity or lipophilicity of the resulting amide or urea, properties desirable in medicinal chemistry for modulating target binding or pharmacokinetic profile. The hydrochloride salt ensures accurate stoichiometry and prevents amine oxidation during storage, a key advantage for reproducible high-throughput synthesis .

Thermally Robust Formulation Development

Based on class-level evidence that branched alkyl amines exhibit greater thermal stability than their linear counterparts [1], ethyl(2-methylbutyl)amine hydrochloride is a rational candidate for inclusion in formulations or synthetic sequences that involve elevated temperatures. This includes use as a building block for thermally stable ionic liquids, corrosion inhibitor blends, or as a latent base in high-temperature polymerizations. The branched architecture is expected to impart a higher decomposition threshold than linear C7 amine hydrochlorides, potentially improving process safety margins and product consistency [1].

Application
Selection Property
Validation Focus
Asymmetric organocatalysis scaffold
Steric bulk from branched 2-methylbutyl group
Enantiofacial selectivity in C–C bond formation
Bulky amide and urea derivative synthesis
Bench-stable hydrochloride salt as amine precursor
Conformational rigidity or lipophilicity modulation in target compounds
Thermally robust formulation development
Class-level thermal stability of branched alkyl amine HCl
Process safety margin and decomposition threshold verification

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